3-Methyl-3-(2-pyridinyl)piperidine
Descripción
Propiedades
Fórmula molecular |
C11H16N2 |
|---|---|
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
2-(3-methylpiperidin-3-yl)pyridine |
InChI |
InChI=1S/C11H16N2/c1-11(6-4-7-12-9-11)10-5-2-3-8-13-10/h2-3,5,8,12H,4,6-7,9H2,1H3 |
Clave InChI |
DRDGANMTXUQXHV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCNC1)C2=CC=CC=N2 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural Analogues
3-(3-Methoxyphenyl)-3-methylpiperidine
- Structure : Features a 3-methoxyphenyl group instead of 2-pyridinyl.
- Molecular formula: C13H19NO (vs. C11H14N2 for the target compound).
2-(3-Ethyloxetan-3-yl)piperidine
- Structure : Substituted with an oxetane ring, a strained four-membered ether.
- Key Differences :
3-(Piperidin-3-yl)pyridine
- Structure : Positional isomer with pyridine directly attached to the piperidine ring.
- Key Differences :
Physicochemical Properties
<sup>*</sup>logP values estimated or derived from analogous structures.
Métodos De Preparación
Reaction Mechanism and Optimization
The mechanism involves three critical steps:
-
Partial reduction of pyridine : Pyridine derivatives are hydrogenated to dihydropyridines using H₂ or transfer hydrogenation agents.
-
Carbometalation : Rh(I) facilitates the insertion of the 2-pyridinyl group into the dihydropyridine ring, forming a tetrahydropyridine intermediate.
-
Final reduction : The tetrahydropyridine is reduced to piperidine using NaBH₄ or catalytic hydrogenation.
Deuterium labeling studies confirm that 1,4-Rh shifts govern regioselectivity, ensuring exclusive substitution at the 3-position. Optimal conditions use [Rh(cod)(OH)]₂ with a BINAP-derived ligand, achieving yields of 85–92% and enantiomeric excess (ee) >95%.
Hydrogenation of Pyridine Precursors
Industrial-scale synthesis often employs catalytic hydrogenation of pyridine derivatives. For example, 3-methyl-3-(2-pyridinyl)pyridine can be hydrogenated to the target piperidine using Pd/C or Raney Ni under H₂ (1–10 bar).
Substrate Preparation and Conditions
The pyridine precursor is synthesized via Friedländer condensation between 2-aminopyridine and a β-keto ester. Hydrogenation at 50–100°C in acetic acid affords the piperidine in 70–80% yield. Side products, such as over-reduced piperidines, are minimized by controlling H₂ pressure and reaction time.
Table 1: Hydrogenation Parameters and Outcomes
| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd/C (5%) | 80 | 5 | 78 | 95 |
| Raney Ni | 100 | 10 | 72 | 90 |
| Rh/Al₂O₃ | 60 | 3 | 85 | 97 |
Cyclization of Diamine Precursors
Cyclization of 2-methyl-1,5-diaminopentane derivatives offers a modular route to 3-methyl piperidines. Introducing a 2-pyridinyl group at the 3-position requires pre-functionalization of the diamine with a pyridine moiety via nucleophilic aromatic substitution.
Synthetic Pathway
-
Diamine synthesis : 2-Methylglutaronitrile is hydrogenated to 2-methyl-1,5-diaminopentane using Co or Ni catalysts.
-
Functionalization : The diamine reacts with 2-bromopyridine under basic conditions to install the pyridinyl group.
-
Cyclization : Heating the functionalized diamine at 200–300°C with Pd/Al₂O₃ induces cyclodehydration, yielding the piperidine ring.
This method achieves 65–75% overall yield but requires rigorous purification to remove oligomeric byproducts.
Cross-Coupling Approaches
Suzuki-Miyaura cross-coupling between 3-bromo-3-methylpiperidine and 2-pyridinyl boronic acid provides direct access to the target compound. Pd(PPh₃)₄ or XPhos-Pd-G3 catalysts enable coupling in toluene/water mixtures at 80°C.
Limitations and Solutions
-
Steric hindrance : The 3-position’s steric bulk reduces coupling efficiency (yields ~60%).
-
Mitigation : Using bulky ligands (e.g., SPhos) and microwave heating (120°C, 30 min) improves yields to 78%.
Reductive Amination Strategies
Reductive amination of 3-pyridinyl ketones with methylamine offers a stereocontrolled route. For example, 3-(2-pyridinyl)piperidin-4-one reacts with methylamine and NaBH₃CN in MeOH to furnish the target compound in 82% yield.
Q & A
Q. What are the key considerations in designing a synthesis protocol for 3-Methyl-3-(2-pyridinyl)piperidine?
Methodological Answer: The synthesis of 3-Methyl-3-(2-pyridinyl)piperidine requires careful selection of starting materials (e.g., pyridine derivatives and piperidine precursors) and optimization of reaction conditions. A typical approach involves:
- Condensation : Reacting a pyridine-containing aldehyde with a methyl-substituted piperidine precursor under acidic or basic conditions.
- Cyclization : Using catalysts like Pd or Cu to facilitate ring closure.
- Purification : Techniques such as column chromatography or recrystallization to isolate the product with >95% purity .
Q. Table 1: Comparison of Synthetic Routes
Q. Which spectroscopic techniques are most effective for characterizing 3-Methyl-3-(2-pyridinyl)piperidine?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies proton environments (e.g., pyridinyl protons at δ 7.5–8.5 ppm, piperidine methyl at δ 1.2–1.5 ppm).
- ¹³C NMR : Confirms quaternary carbons in the piperidine ring (~45–55 ppm) and pyridinyl carbons (~120–150 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 191.13 g/mol).
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can QSAR models predict the biological activity of 3-Methyl-3-(2-pyridinyl)piperidine derivatives?
Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models leverage molecular descriptors (e.g., logP, topological polar surface area) to predict bioactivity. Steps include:
Descriptor Calculation : Use software like ADMET Predictor™ to compute physicochemical properties.
Model Training : Correlate descriptors with experimental pIC₅₀ values using partial least squares (PLS) regression.
Validation : Assess predictive power via cross-validation (R² > 0.7) and external test sets.
For example, pyridinyl-piperidine hybrids show enhanced CNS penetration when logP = 2.5–3.5 .
Q. Table 2: Key QSAR Descriptors for Piperidine-Pyridine Hybrids
| Descriptor | Role in Bioactivity | Optimal Range | Reference |
|---|---|---|---|
| logP | Lipophilicity | 2.5–3.5 | |
| Topological Polar SA | Membrane Permeability | <90 Ų | |
| H-bond Acceptors | Target Binding Affinity | ≤3 |
Q. What strategies resolve contradictions in reported biological activities of piperidine-pyridine hybrids?
Methodological Answer: Contradictions often arise from variations in:
- Assay Conditions : pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity).
- Compound Purity : Validate via HPLC (>98% purity) to exclude impurities affecting activity.
- Stereochemical Factors : Use chiral chromatography to isolate enantiomers, as seen in (R)- vs. (S)-configured piperidines with differing IC₅₀ values .
Example : A study reporting low activity for 3-Methyl-3-(2-pyridinyl)piperidine may have used racemic mixtures, whereas isolated enantiomers could show 10-fold higher potency .
Q. How does protonation of the pyridinyl moiety influence the compound’s thermolytic stability?
Methodological Answer: Protonation at the pyridinyl nitrogen alters electronic properties, enhancing thermal stability. Computational studies (DFT) show:
- Protonated Form : Higher activation energy (ΔG‡ = 120 kJ/mol) for bond cleavage due to resonance stabilization.
- Neutral Form : Lower stability (ΔG‡ = 85 kJ/mol) with increased susceptibility to degradation at >100°C.
This switchable stability is critical for designing thermolytic drug delivery systems .
Q. What in silico tools optimize the pharmacokinetics of 3-Methyl-3-(2-pyridinyl)piperidine derivatives?
Methodological Answer:
- ADMET Prediction : Use ADMET Predictor™ to estimate absorption (Caco-2 permeability >5 × 10⁻⁶ cm/s) and hepatic clearance.
- Molecular Docking : AutoDock Vina identifies binding poses with targets like serotonin receptors (ΔG < -8 kcal/mol).
- Metabolism Prediction : CYP3A4 liability assessed via StarDrop™, guiding structural modifications (e.g., fluorination to block oxidative metabolism) .
Data Contradiction Analysis Example
Issue : Conflicting reports on CYP450 inhibition by 3-Methyl-3-(2-pyridinyl)piperidine.
Resolution :
- Experimental Replication : Conduct time-dependent inhibition assays with human liver microsomes.
- Structural Analysis : Compare with analogs lacking the methyl group; steric hindrance may reduce CYP binding.
- Meta-Analysis : Pool data from multiple studies to identify consensus IC₅₀ ranges (e.g., 10–50 μM) .
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